molecular formula C8H2ClFN2 B11909035 2-Chloro-6-ethynyl-5-fluoronicotinonitrile

2-Chloro-6-ethynyl-5-fluoronicotinonitrile

Cat. No.: B11909035
M. Wt: 180.56 g/mol
InChI Key: OVCROCCLJHGBCY-UHFFFAOYSA-N
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Description

2-Chloro-6-ethynyl-5-fluoronicotinonitrile is a chemical compound with the molecular formula C8H2ClFN2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine, ethynyl, and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a nicotinonitrile precursor, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The reaction conditions often require the use of palladium catalysts, copper iodide as a co-catalyst, and an appropriate base such as triethylamine. The reactions are usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethynyl-5-fluoronicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of polar aprotic solvents and mild bases.

    Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles are used. The reactions are typically carried out in the presence of catalysts or under UV light.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while addition reactions with halogens can produce dihalo compounds.

Scientific Research Applications

2-Chloro-6-ethynyl-5-fluoronicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoronicotinonitrile
  • 6-Chloro-5-fluoronicotinonitrile
  • 2-Chloro-6-ethynylpyridine

Uniqueness

2-Chloro-6-ethynyl-5-fluoronicotinonitrile is unique due to the presence of both ethynyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H2ClFN2

Molecular Weight

180.56 g/mol

IUPAC Name

2-chloro-6-ethynyl-5-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C8H2ClFN2/c1-2-7-6(10)3-5(4-11)8(9)12-7/h1,3H

InChI Key

OVCROCCLJHGBCY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C(=N1)Cl)C#N)F

Origin of Product

United States

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